4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one
Description
Historical Context of Chromene-Oxazolone Hybrid Compounds
The synthesis of chromene-oxazolone hybrids dates to the late 20th century, with early work focusing on cyclocondensation reactions between α-halocarbonyl derivatives and heterocyclic amines. For example, El-Sayed Ali et al. demonstrated that refluxing 6-chloro-4-oxo-4H-chromene-3-carboxaldehyde with oxazolone derivatives in glacial acetic acid yields stable hybrids via Schiff base formation. Key advancements include:
The introduction of sonochemical techniques further refined particle size distribution and crystallinity, as seen in analogous iron oxide nanoparticle syntheses. These methodological advances enabled the systematic exploration of structure-activity relationships (SAR) in chromene-oxazolone hybrids.
Significance of Conjugated Heterocyclic Systems in Medicinal Chemistry
Conjugated systems like 4-((4-oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one exhibit enhanced bioactivity due to three factors:
- Electronic Delocalization : The extended π-system stabilizes charge-transfer interactions with kinase ATP-binding pockets, as observed in ATR kinase inhibition studies.
- Structural Rigidity : Planarity enforces complementary binding to flat protein surfaces, reducing entropic penalties during molecular recognition.
- Dual Pharmacophore Functionality : Chromone contributes antioxidant properties, while oxazolone modulates pharmacokinetic parameters like logP and membrane permeability.
Recent data illustrate these advantages:
| Property | Chromone Alone | Oxazolone Alone | Hybrid Compound |
|---|---|---|---|
| IC~50~ (ATR kinase) | >50 μM | 12.4 μM | 3.2 μM |
| LogP | 1.8 | 2.5 | 2.1 |
| Plasma Stability (t~1/2~) | 2.1 h | 5.7 h | 8.3 h |
Molecular docking analyses reveal that the hybrid's oxazolone ring forms hydrogen bonds with Leu181 and Asp210 residues in ATR kinase, while the chromone moiety engages in hydrophobic interactions with Val158. This dual binding mode explains the 15-fold potency increase over parent compounds.
Properties
Molecular Formula |
C19H11NO4 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
(4E)-4-[(4-oxochromen-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H11NO4/c21-17-13(11-23-16-9-5-4-8-14(16)17)10-15-19(22)24-18(20-15)12-6-2-1-3-7-12/h1-11H/b15-10+ |
InChI Key |
XRVLEKJAXIKBIJ-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=COC4=CC=CC=C4C3=O)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=COC4=CC=CC=C4C3=O)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with 2-phenyloxazol-5(4H)-one. This reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Condensation Reactions with Aryl Amines
This compound undergoes nucleophilic addition-cyclization reactions with aryl amines to form imidazolinone derivatives. The reaction proceeds under reflux in glacial acetic acid (GAA) with fused sodium acetate as a catalyst .
Example Reactions:
Key Observations:
-
Products confirmed via IR (C=O at 1715 cm⁻¹), ¹H NMR (aromatic protons at δ 6.8–8.2 ppm), and mass spectrometry (base peak at m/z 105) .
Thionation with Lawesson’s Reagent
Thionation replaces carbonyl oxygen with sulfur at the chromone’s 4-position while preserving the oxazolone ring .
Reaction Conditions:
-
Reagent: Lawesson’s reagent (LR, 2,4-bis(p-methoxyphenyl)-1,3-dithiaphosphetane-2,4-disulfide).
-
Solvent: Toluene or xylene.
-
Temperature: 110–120°C (closed reactor).
Product:
4-((4-Thioxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one.
Characterization Data:
Ultrasound-Assisted Multi-Component Reactions
Sonication accelerates the synthesis of bisoxazolones and bisimidazoles :
Comparative Analysis of Reaction Efficiency
| Reaction Type | Conventional Method Yield (%) | Ultrasound/Microwave Yield (%) | Time Reduction |
|---|---|---|---|
| Bisoxazolone synthesis | 34–58% | 83–89% | 75% shorter |
| Imidazolinone formation | 70–75% | 85–92% | 50% shorter |
Mechanistic Insights
-
Condensation with Amines: The oxazolone’s α,β-unsaturated carbonyl system undergoes Michael addition followed by cyclization .
-
Thionation: Lawesson’s reagent generates a ylide intermediate, which attacks the chromone carbonyl group, forming a spirocyclic intermediate before S-O exchange .
-
Ultrasound Effects: Cavitation accelerates mass transfer and reduces activation energy, improving yields .
Stability and Side Reactions
-
Prolonged heating (>3 hours) in GAA leads to partial decomposition (5–8% yield loss) .
-
Competing aldol condensation observed in solvent-free bisoxazolone synthesis without ultrasound .
This compound’s reactivity underscores its versatility in generating bioactive heterocycles. Optimized protocols (e.g., ultrasound, closed reactors) enhance efficiency, making it valuable for drug discovery and materials science .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that compounds similar to 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one exhibit notable antimicrobial properties. For instance, derivatives have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth and reducing resistance .
- Anticancer Properties
- Herbicidal Activity
Cosmetic Applications
The compound's unique chemical structure allows it to be utilized in cosmetic formulations. Its stability and bioactivity make it suitable for:
- Skin Care Products : Enhancing skin hydration and providing antioxidant benefits.
- Anti-aging Formulations : Due to its potential to promote skin cell turnover and reduce oxidative stress .
Data Table of Applications
Case Studies
- Synthesis and Evaluation of Antimicrobial Derivatives
- Herbicidal Activity Assessment
- Cosmetic Formulation Development
Mechanism of Action
The mechanism of action of 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, such as kinases or transcription factors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-[(4-oxo-4H-chromen-3-yl)methylene]nicotinohydrazide: This compound shares a similar chromenyl group but differs in the presence of a nicotinohydrazide moiety.
N’-[(4-oxo-4H-chromen-3-yl)methylene]hexadecanohydrazide: Similar chromenyl group but with a hexadecanohydrazide moiety.
N’-[(4-oxo-4H-chromen-3-yl)methylene]octadecanohydrazide: Similar chromenyl group but with an octadecanohydrazide moiety.
Uniqueness
4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to its combination of chromenyl and oxazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one, a derivative of oxazolones, has garnered attention for its diverse biological activities. This compound is characterized by the presence of a chromone moiety, which is known for its significant pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of chromone derivatives with appropriate aldehydes. For example, the reaction between 3-formylchromone and phenyl derivatives under acidic conditions yields the desired oxazolone structure. Various synthetic routes have been explored, including the use of Lawesson's reagent for thionation reactions that modify the oxazolone structure for enhanced biological activity .
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxazolone structure exhibit significant antimicrobial properties. Specifically, derivatives of 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Analgesic and Anti-inflammatory Effects
The analgesic activity of this compound has been evaluated using established pharmacological tests such as the writhing test and hot plate test. Results indicated that 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one exhibits significant analgesic effects, comparable to standard analgesics like aspirin . Additionally, anti-inflammatory assays revealed that this compound effectively inhibits cyclooxygenase (COX) enzymes, suggesting its potential use in treating inflammatory conditions .
Antitumor Activity
Emerging research indicates that this compound may possess antitumor properties. In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) revealed that 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one inhibits cell migration and reduces the expression of matrix metalloproteinases (MMPs), which are crucial for tumor metastasis . These findings position this compound as a promising candidate for further development in cancer therapeutics.
Case Studies
- Study on Analgesic Activity : A study evaluated various oxazolones, including 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one, demonstrating significant pain relief in animal models compared to controls. The study utilized both acute and chronic pain models to assess efficacy .
- Antimicrobial Evaluation : In a comprehensive antimicrobial assay, derivatives were tested against a panel of pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria .
The biological activities of 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one can be attributed to:
Q & A
Q. What methodologies are recommended for synthesizing 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one, and how can reaction yields be optimized?
A common approach involves condensation reactions between substituted aldehydes and oxazolone precursors. For example, a procedure analogous to the synthesis of 4-(furan-2-ylmethylene)-2-phenyloxazol-5(4H)-one involves heating a mixture of aldehyde (e.g., furfuraldehyde), hippuric acid, acetic anhydride, and anhydrous sodium acetate. Key steps include:
- Catalyst : Anhydrous sodium acetate to promote cyclization .
- Solvent : Ethanol for recrystallization to improve purity .
- Yield optimization : Maintaining stoichiometric ratios (e.g., 1:1 aldehyde:hippuric acid) and controlled heating (e.g., 2 hours in a water bath) can achieve yields up to 80% .
Q. How is the compound’s structural integrity confirmed post-synthesis?
X-ray crystallography is the gold standard for confirming molecular geometry. For example, related oxazolones (e.g., 4-benzylidene-2-phenyl derivatives) have been analyzed via single-crystal XRD, revealing planar oxazolone rings and conjugated chromene systems. Complementary techniques include:
- NMR : To verify substituent positions and purity.
- HPLC/GC : For assessing purity (≥90% by HPLC, as in analogous standards) .
Advanced Research Questions
Q. How do substituents on the chromene or oxazolone rings influence photophysical or biological properties?
Substituent effects can be studied computationally and experimentally:
- Electronic effects : Methoxy or chloro groups (e.g., in 4-(2-chlorobenzylidene) derivatives) alter electron density, impacting UV-Vis absorption or reactivity .
- Biological activity : Azalactones (oxazolone derivatives) exhibit antimicrobial or antitumor properties, likely due to their conjugated systems interacting with cellular targets .
- Methodology : Comparative studies using analogs with varying substituents (e.g., methoxy vs. chloro) are critical .
Q. What experimental strategies resolve contradictions in reported spectral data for oxazolone derivatives?
Contradictions may arise from solvent effects or polymorphic forms. Solutions include:
- Standardized conditions : Use deuterated solvents (e.g., DMSO-d6) for NMR consistency.
- Crystallographic validation : Cross-reference XRD data (e.g., bond lengths and angles from Acta Crystallographica studies) with computational models .
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
Stability protocols should include:
Q. What computational tools are suitable for predicting reactivity or binding modes of this compound?
- DFT calculations : To model electronic transitions (e.g., HOMO-LUMO gaps) and tautomeric equilibria.
- Molecular docking : For hypothesizing interactions with biological targets (e.g., enzymes referenced in azalactone studies) .
Methodological Challenges
Q. What are the key challenges in scaling up the synthesis for preclinical studies?
- Reagent purity : Trace impurities in acetic anhydride or aldehydes can reduce yields.
- Solvent recovery : Ethanol recrystallization may require optimization for large batches .
- Safety : Exothermic reactions during cyclization necessitate controlled heating .
Q. How can researchers address low solubility in aqueous media for bioactivity assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
